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molecular formula C14H22N4O2 B3090099 Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate CAS No. 1206248-85-2

Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate

Cat. No. B3090099
M. Wt: 278.35 g/mol
InChI Key: AZMGCCTVXYWFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085583B2

Procedure details

A mixture of 6-chloropyridin-2-amine (10 g, 78 mmol) and tert-butyl piperazine-1-carboxylate (29 g, 156 mmol) was refluxed at 140° C. for 3 days. The reaction mixture was purified by silica gel column chromatography (elute: petroleum ether/ethyl acetate=2:1) to give tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate (6 g, 28%). LCMS (M+H) m/z: calcd 278.17. found 279.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][CH:3]=1.[N:9]1([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1>>[NH2:8][C:6]1[N:7]=[C:2]([N:12]2[CH2:13][CH2:14][N:9]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:10][CH2:11]2)[CH:3]=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC=CC(=N1)N
Name
Quantity
29 g
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by silica gel column chromatography (elute: petroleum ether/ethyl acetate=2:1)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=CC(=N1)N1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 27.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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